molecular formula C15H13F2NO B4546923 N-(4-fluorobenzyl)-2-(4-fluorophenyl)acetamide

N-(4-fluorobenzyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B4546923
M. Wt: 261.27 g/mol
InChI Key: SFWAZXSJSCZYBR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H13F2NO and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.09652036 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging and Diagnostic Applications

  • N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) and its variant [(18)F]FEDAA1106 have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBRs). These compounds have shown high radioactivity in the olfactory bulb of rat brains, indicating their potential for imaging PBR density regions in the brain, which is crucial for diagnosing neuroinflammatory and neurodegenerative diseases (Zhang et al., 2003).

Neuropharmacological Insights

  • Novel, selective agonists for the peripheral benzodiazepine receptor (PBR), such as DAA1097 and DAA1106, have been studied for their receptor binding and behavioral profiles. These compounds have shown potent anxiolytic-like properties in laboratory animals, emphasizing their relevance in neuropharmacological research aimed at understanding and treating anxiety-related disorders (Okuyama et al., 1999).

Alzheimer's Disease Research

  • The utility of N-(2,5-dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06) for detecting alterations in TSPO, a biomarker of microglial activation, has been evaluated in a mouse model of Alzheimer's disease (AD). PET imaging showed significantly higher accumulation of 18F-PBR06 in the cortex and hippocampus of AD mice compared to age-matched controls, suggesting its potential as a tool for visualizing TSPO/microglia in the progression and treatment of AD (James et al., 2015).

Chemical Synthesis and Application

  • The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was carried out using Novozym 435 as the catalyst. This research provides insights into the synthesis process optimization, mechanism, and kinetics, highlighting the potential applications of such compounds in medicinal chemistry (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c16-13-5-1-11(2-6-13)9-15(19)18-10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWAZXSJSCZYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.